![molecular formula C8H9F2IN2O2 B2873890 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid CAS No. 1946817-25-9](/img/structure/B2873890.png)
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
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Description
“3-[5-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C8H9F2IN2O2 . It is a type of pyrazole derivative .
Synthesis Analysis
The synthesis of similar compounds often involves processes based on X–CF2H bond formation . Protocols such as catalytic protodeboronation of alkyl boronic esters have been used in the synthesis of related compounds . Esterification, a reaction involving an alcohol and a carboxylic acid in the presence of an acid catalyst, is another common method used in the synthesis of ester compounds .Molecular Structure Analysis
The molecular structure of “3-[5-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid” involves a pyrazole ring substituted with a difluoromethyl group and an iodine atom . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve difluoromethylation processes . These processes have seen significant advances in recent years, with the development of metal-based methods that can transfer CF2H to C (sp2) sites .Physical And Chemical Properties Analysis
The molecular weight of “3-[5-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid” is 330.07 . Further physical and chemical properties are not available in the search results.Future Directions
The future directions for the study and application of “3-[5-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. The development of more efficient synthetic methodologies and the investigation of their biological activities could be areas of interest .
properties
IUPAC Name |
3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(2-6(14)15)13-7(8(9)10)5(11)3-12-13/h3-4,8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHTQYNYKFHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C(=C(C=N1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
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